Citiolone
Overview
Description
Molecular Structure Analysis
Citiolone has a molecular formula of C6H9NO2S . Its average mass is 159.206 Da and its monoisotopic mass is 159.035400 Da . The molecule contains a total of 19 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 thioester (aliphatic) .Physical And Chemical Properties Analysis
Citiolone has a density of 1.3±0.1 g/cm3 . Its boiling point is 427.3±34.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.2±3.0 kJ/mol . The flash point is 212.2±25.7 °C . The index of refraction is 1.542 . The molar refractivity is 39.7±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Antioxidant and Cellular Protection
Citiolone, also known as N-acetylhomocysteinethiolactone, has been explored for its role as an antioxidant and protector against cellular damage. Studies have demonstrated its potential in enhancing superoxide dismutase (SOD) levels, a crucial free radical scavenger, particularly in the context of diabetes-induced damage. For instance, citiolone was found to prevent insulitis and B-cell damage caused by low-dose streptozotocin in mice, highlighting its role in increasing SOD values and potentially protecting against type 1 diabetes development (Papaccio, 1991). Moreover, it has shown efficacy in countering islet vascular alterations in low-dose streptozocin-treated mice by increasing SOD levels and maintaining islet capillary area (Papaccio, Frascatore, & Pisanti, 1994).
Neuroprotection and Antioxidant Enzymes
Citiolone has also been investigated for its neuroprotective properties, particularly in combating neurotoxic effects. Studies have shown that it can significantly elevate glutathione-S-transferase (GST) activity, thereby offering protection against the neurotoxic effects of certain organophosphates (Naqvi & Hasan, 1991). Additionally, its role in protecting against thallium-induced neurotoxic effects further underscores its potential in mitigating oxidative stress in various CNS regions (Hasan & Haider, 1989).
Role in Diabetes and Hepatic Disorders
Citiolone's application extends to the treatment of diabetes and certain hepatic disorders. Its capacity to act as a mucolytic agent and modify antioxidant status in thepancreas has been a topic of interest. For example, a study showed that citiolone significantly increased levels of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase in a mouse model. This enhancement in antioxidant status suggests a protective role against the progression of type 1 diabetes (Papaccio, De Luca, & Pisanti, 1998). Furthermore, citiolone has been used in the treatment of chronic hepatitis, where its therapeutic effectiveness was observed through improvements in clinical symptoms and liver function tests (Miglio et al., 1977).
Chemical Analysis and Industrial Applications
In the realm of chemical analysis and industrial applications, citiolone has been subject to various studies. Research on its voltammetric behavior at a mercury electrode has provided insights useful for the determination of thiolactones, contributing to analytical methodologies (Casassas, Ariño, Esteban, & Redondo, 1990). Additionally, the electrochemical synthesis of DL-Homocysteine from DL-Homocystine, a key intermediate for citiolone synthesis, highlights its industrial significance, especially in the context of producing compounds used for treating bronchitis and nasal catarrh (Sanchez-Cano et al., 1995).
Safety And Hazards
In case of accidental release of Citiolone, dust formation should be avoided. Breathing mist, gas, or vapours should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJZTXWLKPZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045888 | |
Record name | Citiolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citiolone | |
CAS RN |
1195-16-0, 17896-21-8 | |
Record name | Citiolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citiolone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citiolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | citiolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | citiolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citiolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(tetrahydro-2-oxothienyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITIOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.